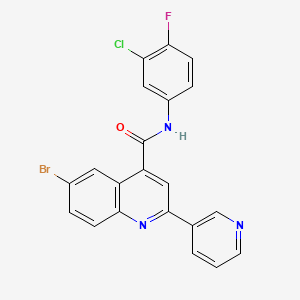
6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Descripción general
Descripción
6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Aplicaciones Científicas De Investigación
6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and Aurora kinases. These kinases play crucial roles in various cellular processes, including cell cycle progression, apoptosis, and differentiation, making them attractive targets for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide involves the inhibition of kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antiproliferative and proapoptotic effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to induce cell cycle arrest and inhibit angiogenesis, making it a promising candidate for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide is its potent inhibitory activity against various kinases, making it a versatile tool for studying kinase signaling pathways. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges in lab experiments.
Direcciones Futuras
There are several potential future directions for the research on 6-bromo-N-(3-chloro-4-fluorophenyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One possible direction is the development of more potent and selective inhibitors of specific kinases using this compound as a template. Another direction is the exploration of its potential applications in other fields, such as chemical biology and materials science. Additionally, the investigation of its mechanism of action and the identification of its downstream targets can provide valuable insights into the regulation of kinase signaling pathways and the development of targeted cancer therapies.
Propiedades
IUPAC Name |
6-bromo-N-(3-chloro-4-fluorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClFN3O/c22-13-3-6-19-15(8-13)16(10-20(27-19)12-2-1-7-25-11-12)21(28)26-14-4-5-18(24)17(23)9-14/h1-11H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCILNPHCTIJUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



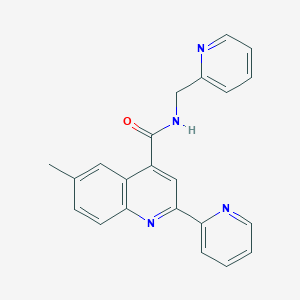
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3608610.png)

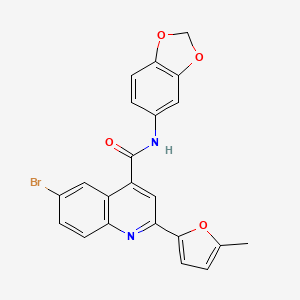
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3608624.png)
![N-[4-(aminosulfonyl)benzyl]-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3608639.png)
![1'-[(2,5-dichlorophenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3608644.png)
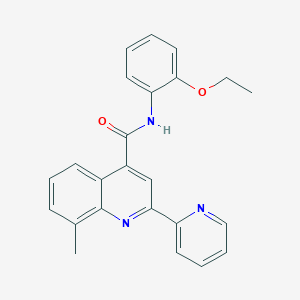
![dimethyl 5-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B3608658.png)

![N-{4-[(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B3608668.png)
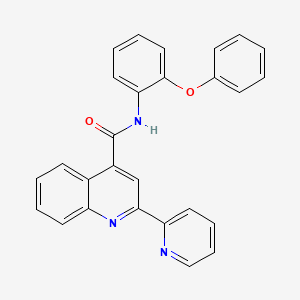
![methyl 2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3608675.png)
![dimethyl 2-({[7,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B3608685.png)